2,5-Dibromobenzoyl chloride
Overview
Description
2,5-Dibromobenzoyl chloride is a chemical compound with the molecular formula C7H3Br2ClO . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2,5-Dibromobenzoyl chloride is 1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure. For a more detailed analysis of the molecular structure, it would be beneficial to refer to resources that provide 2D or 3D molecular structures .Chemical Reactions Analysis
Specific chemical reactions involving 2,5-Dibromobenzoyl chloride are not detailed in the search results. For a comprehensive analysis of the chemical reactions, it would be beneficial to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis
2,5-Dibromobenzoyl chloride is a solid substance . It has a molecular weight of 298.36 . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to resources that provide comprehensive property data .Scientific Research Applications
Iridium-Catalyzed Annulative Coupling
2-Arylbenzoyl chlorides, including derivatives like 2,5-Dibromobenzoyl chloride, are used in iridium-catalyzed annulative coupling reactions with alkynes. This process selectively forms phenanthrene derivatives, which are crucial in organic synthesis and pharmaceuticals (Nagata, Hirano, Satoh, & Miura, 2014).
Antileukemic Activity of Novel Complexes
2,5-Dibromobenzoyl chloride derivatives have been studied for their antileukemic activity. For instance, 2,5-dihydroxybenzoate molybdenum(VI), a complex containing elements of 2,5-Dibromobenzoyl chloride, shows significant potential in leukemia cell lines, suggesting its value in cancer chemotherapy (Thomadaki, Karaliota, Litos, & Scorilas, 2007).
Tissue Sulfhydryl Groups Analysis
In biochemistry, derivatives of 2,5-Dibromobenzoyl chloride have been used to analyze tissue sulfhydryl groups. This analysis is vital for understanding redox biology and related pathologies (Ellman, 1959).
Imidazol-2-yl Complexes in Organometallic Chemistry
In organometallic chemistry, imidazol-2-yl complexes involving 2,5-Dibromobenzoyl chloride derivatives are significant for understanding the bifunctional character of N-heterocyclic carbene complexes. This knowledge is pivotal in catalysis and pharmaceutical applications (Miranda-Soto, Grotjahn, DiPasquale, & Rheingold, 2008).
Synthesis of Benzizoselenazol-3(2H)-ones
2,5-Dibromobenzoyl chloride is involved in the synthesis of various organic compounds, such as benzizoselenazol-3(2H)-ones, which are used in medicinal chemistry and materials science (Lisiak & Młochowski, 2009).
Safety And Hazards
2,5-Dibromobenzoyl chloride is classified as a dangerous substance. It has a hazard statement of H314-H290, indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
properties
IUPAC Name |
2,5-dibromobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXLCABRSQDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541178 | |
Record name | 2,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromobenzoyl chloride | |
CAS RN |
59615-13-3 | |
Record name | 2,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.